molecular formula C22H31Cl2FN2O4 B6485861 1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1216718-19-2

1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6485861
CAS No.: 1216718-19-2
M. Wt: 477.4 g/mol
InChI Key: WXVICRRWNXARJG-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt of a propan-2-ol derivative featuring two distinct substituents:

  • A (2,5-dimethoxyphenyl)methoxy group at position 1, which introduces electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring.
  • A 4-(4-fluorophenyl)piperazinyl group at position 3, where the piperazine moiety is substituted with a para-fluorophenyl ring.

The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O4.2ClH/c1-27-21-7-8-22(28-2)17(13-21)15-29-16-20(26)14-24-9-11-25(12-10-24)19-5-3-18(23)4-6-19;;/h3-8,13,20,26H,9-12,14-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVICRRWNXARJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.

Structural Analogs and Substituent Effects

Key analogs from the evidence include:

Compound Name Substituent (Position 1) Piperazine Substituent (Position 4) Salt Form Molecular Formula Molecular Weight Notable Properties
Target Compound (2,5-dimethoxyphenyl)methoxy 4-fluorophenyl Dihydrochloride C₂₃H₃₀Cl₂F₂N₂O₅ 527.4 g/mol* High solubility (dihydrochloride)
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride 4-chlorophenoxy 4-methoxyphenyl Hydrochloride C₂₀H₂₄Cl₂N₂O₃ 435.3 g/mol Moderate solubility
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 2-nitrophenoxy 4-methoxyphenyl Dihydrochloride C₂₀H₂₇Cl₂N₃O₅ 460.4 g/mol MP: 590.4°C; BP: 310.9°C

Key Observations :

Substituent Electronic Effects: The 2,5-dimethoxyphenyl group in the target compound provides strong electron-donating effects, which may enhance binding to receptors sensitive to aromatic interactions (e.g., serotonin 5-HT₁A) compared to the electron-withdrawing 2-nitrophenoxy group in .

Salt Form and Solubility: The dihydrochloride salt in the target compound and likely offers superior aqueous solubility compared to the hydrochloride salt in , critical for intravenous administration.

Thermal Stability :

  • The nitro-substituted analog exhibits a high melting point (590.4°C), suggesting robust crystalline stability, though this may correlate with reduced metabolic flexibility .

Pharmacological Inferences

While direct activity data for the target compound are absent in the evidence, insights can be drawn from structural analogs:

  • Piperazine Core : The piperazine moiety is common in antipsychotics (e.g., aripiprazole) and antidepressants, acting as a flexible linker for receptor interaction .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity may enhance binding affinity to dopamine D₂ receptors compared to methoxy groups, as seen in haloperidol derivatives .

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